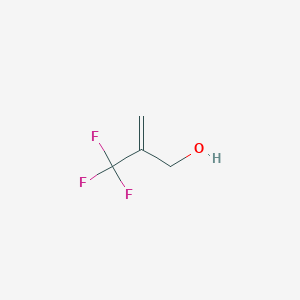
2-(Trifluoromethyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing 2-(Trifluoromethyl)prop-2-en-1-ol involves the Grignard reaction. This process typically starts with the reaction of trifluoromethyl iodide with magnesium in an ether solvent to form the Grignard reagent, which is then reacted with propenal to yield the desired product.
-
Aldol Condensation: : Another synthetic route involves the aldol condensation of trifluoroacetaldehyde with acetaldehyde, followed by reduction of the resulting product to obtain this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 2-(Trifluoromethyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
-
Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives. Reagents such as sodium hydride or organolithium compounds are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or nickel catalysts.
Substitution: Sodium hydride, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)prop-2-en-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the formation of trifluoromethyl-substituted compounds, which are valuable in medicinal chemistry and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antiviral, antidiabetic, and anti-inflammatory properties .
-
Medicine: : It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific molecular pathways.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group.
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethyl)prop-2-en-1-ol exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, this group can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to specific biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)prop-2-en-1-ol can be compared with other trifluoromethyl-substituted compounds:
-
2-(Trifluoromethyl)prop-2-en-1-amine: : Similar in structure but contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
-
2-(Trifluoromethyl)prop-2-en-1-thiol:
-
2-(Trifluoromethyl)prop-2-en-1-yl chloride: : The presence of a chloride group makes it more reactive in nucleophilic substitution reactions.
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group with a propenol structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry, offering unique advantages in the synthesis of complex molecules and materials.
Propiedades
Fórmula molecular |
C4H5F3O |
|---|---|
Peso molecular |
126.08 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h8H,1-2H2 |
Clave InChI |
NVFLEVFZDHKWKL-UHFFFAOYSA-N |
SMILES canónico |
C=C(CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


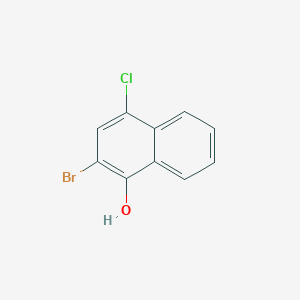
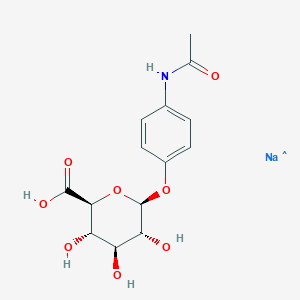
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
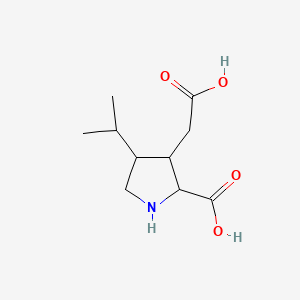
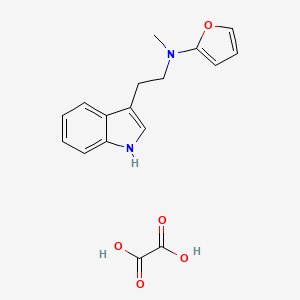
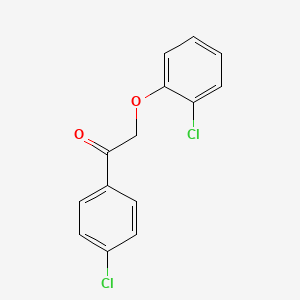
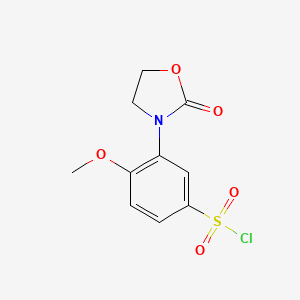
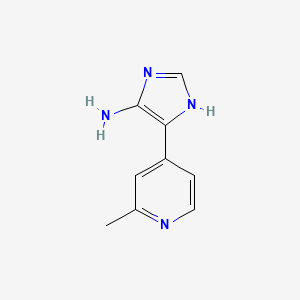
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
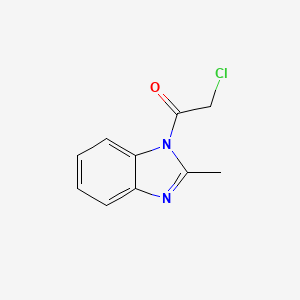
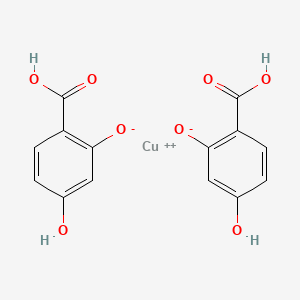
![Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate](/img/structure/B12823851.png)
![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)

